

An In-depth Technical Guide to 3-Methoxypiperidine

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Compound of Interest

Compound Name: 3-Methoxypiperidine

Cat. No.: B1351509

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For researchers, scientists, and professionals in drug development, **3-Methoxypiperidine** is a valuable heterocyclic building block. Its structural features make it a significant intermediate in the synthesis of a variety of pharmaceutical compounds. This guide provides a comprehensive overview of its core properties, a detailed synthetic protocol, and its role in medicinal chemistry.

Core Molecular and Physical Data

3-Methoxypiperidine is a piperidine derivative characterized by a methoxy group at the third position of the ring. This substitution is crucial for its chemical reactivity and its utility in the synthesis of more complex molecules.^[1]

Property	Value
Molecular Formula	C ₆ H ₁₃ NO
Molecular Weight	115.17 g/mol [2][3]
CAS Number	4045-29-8[2][3]
Appearance	Colorless to light yellow liquid[2]
Boiling Point	159-160 °C (at 748 Torr)
Density	0.93 ± 0.1 g/cm ³ (Predicted)
Flash Point	49.7 °C[2]
pKa	9.35 ± 0.10 (Predicted)
Solubility	Soluble in water and organic solvents[2]
InChI	InChI=1S/C6H13NO/c1-8-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3
SMILES	COC1CCCNC1

Synthesis of 3-Methoxypiperidine: Experimental Protocol

The synthesis of **3-Methoxypiperidine** can be achieved through a two-step process starting from 3-hydroxypyridine. The general strategy involves the reduction of the pyridine ring to a piperidine ring, followed by the methylation of the hydroxyl group.

Step 1: Synthesis of 3-Hydroxypiperidine via Hydrogenation of 3-Hydroxypyridine

This procedure involves the catalytic hydrogenation of 3-hydroxypyridine to yield 3-hydroxypiperidine.

Materials:

- 3-Hydroxypyridine

- 5% Rhodium on Carbon (Rh/C) catalyst
- Water or an appropriate organic solvent (e.g., ethanol)
- Hydrogen gas
- High-pressure autoclave reactor

Procedure:

- In a high-pressure autoclave, a solution of 3-hydroxypyridine is prepared in a suitable solvent (e.g., water).
- The 5% Rhodium on Carbon catalyst is added to the solution. The catalyst loading is typically around 1-5% by weight relative to the substrate.
- The autoclave is sealed and purged with an inert gas, such as nitrogen, to remove any air.
- Hydrogen gas is introduced into the reactor to a pressure of approximately 5 MPa.
- The reaction mixture is heated to a temperature of around 80-100°C with continuous stirring.
- The reaction is monitored for the consumption of hydrogen. The reaction time can vary from several hours to over a day.
- Upon completion, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully released.
- The reaction mixture is filtered to remove the Rhodium on Carbon catalyst.
- The solvent is removed from the filtrate under reduced pressure to yield crude 3-hydroxypiperidine.
- The crude product can be purified by vacuum distillation to obtain pure 3-hydroxypiperidine as a white solid.

Step 2: O-Methylation of 3-Hydroxypiperidine to 3-Methoxypiperidine

This step involves the methylation of the hydroxyl group of 3-hydroxypiperidine to form the desired methoxy ether.

Materials:

- 3-Hydroxypiperidine
- A suitable base (e.g., sodium hydride (NaH) or potassium tert-butoxide (t-BuOK))
- A methylating agent (e.g., methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄))
- Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), 3-hydroxypiperidine is dissolved in an anhydrous aprotic solvent.
- The solution is cooled in an ice bath (0°C).
- A strong base, such as sodium hydride, is added portion-wise to the solution to deprotonate the hydroxyl group, forming the corresponding alkoxide. The reaction is stirred at this temperature until the evolution of hydrogen gas ceases.
- The methylating agent, such as methyl iodide, is then added dropwise to the reaction mixture.
- The reaction is allowed to warm to room temperature and is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is carefully quenched by the slow addition of water.
- The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

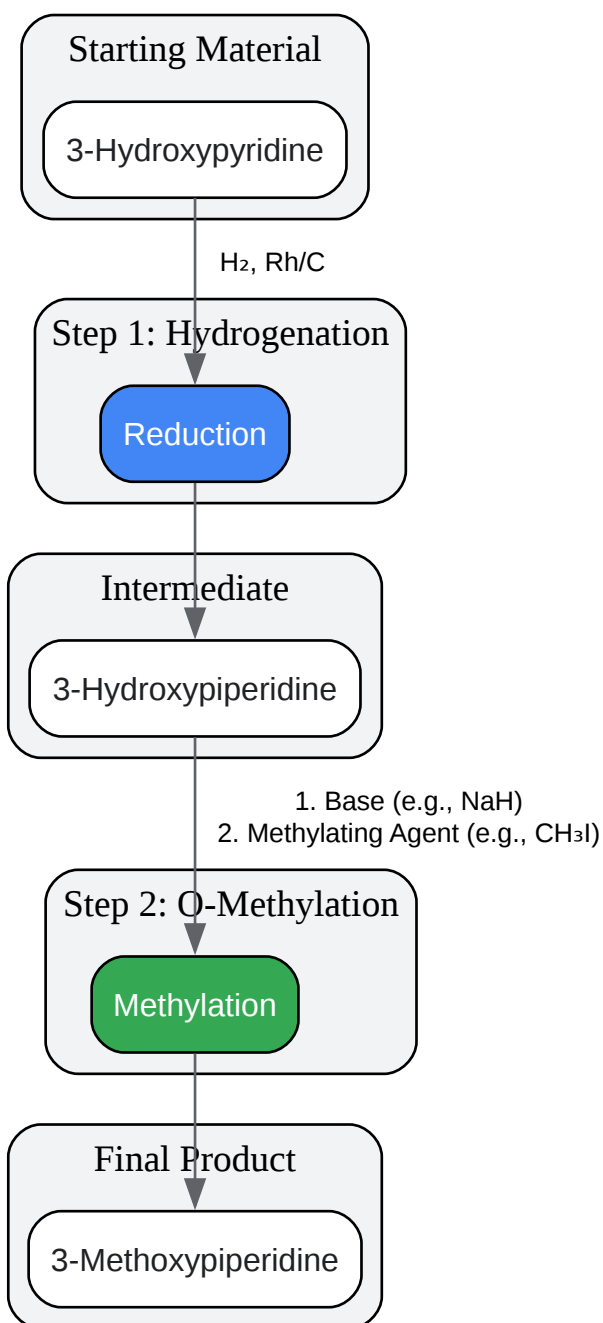
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The resulting crude **3-Methoxypiperidine** can be purified by fractional distillation under reduced pressure.

Role in Drug Development and Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. **3-Methoxypiperidine** serves as a key intermediate in the synthesis of various pharmaceutical agents. The methoxy group can influence the molecule's pharmacokinetic and pharmacodynamic properties, including its binding affinity to biological targets and its metabolic stability.^[3]

For instance, chiral derivatives of 3-hydroxypiperidine, which can be precursors to or derived from **3-methoxypiperidine**, are crucial intermediates in the synthesis of modern therapeutics. A notable example is (S)-1-Boc-3-hydroxypiperidine, a key building block for the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, used in the treatment of certain cancers. The strategic placement of the oxygen-containing functional group on the piperidine ring is critical for the biological activity of these drugs.

Logical Workflow for the Synthesis of 3-Methoxypiperidine



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Caption: A logical workflow diagram illustrating the two-step synthesis of **3-Methoxypiperidine**.

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